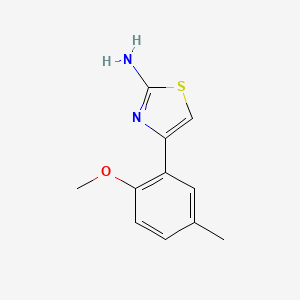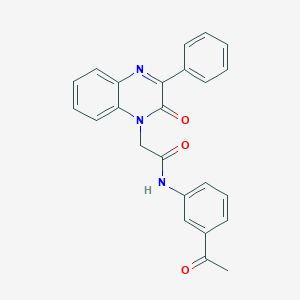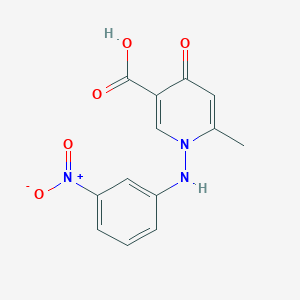
Purine, 2,6-bis(benzamido)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purine, 2,6-bis(benzamido)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two benzamido groups attached to the purine ring at positions 2 and 6. The molecular formula of Purine, 2,6-bis(benzamido)- is C19H14N6O2, and it has a molecular weight of 358.3535
作用机制
Target of Action
Similar compounds have been shown to inhibit phosphodiesterase (pde) enzymes , which play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP.
Mode of Action
While the exact mode of action for this compound is not clearly defined, it’s plausible that it may function similarly to other PDE inhibitors. These inhibitors prevent the breakdown of cyclic nucleotides, leading to an increase in their levels within the cell. This can result in a variety of effects, depending on the specific type of PDE inhibited and the cellular context .
Biochemical Pathways
The biochemical pathways affected by this compound would likely be those involving cyclic nucleotides, given its potential role as a PDE inhibitor. Cyclic nucleotides are involved in a wide range of cellular processes, including metabolism, gene expression, and calcium homeostasis . By inhibiting PDE enzymes, this compound could potentially affect any of these processes.
Pharmacokinetics
The compound’s molecular weight is 3583535 , which is within the range typically favorable for oral bioavailability
Result of Action
Based on its potential role as a pde inhibitor, it could potentially lead to increased levels of cyclic nucleotides within the cell, affecting a variety of cellular processes . Some studies suggest that similar compounds may have antitumor activity .
生化分析
Biochemical Properties
For instance, purines are involved in the regulation of cellular functions at the gene or protein level .
Cellular Effects
For example, purines are involved in the regulation of metabolic reprogramming .
Molecular Mechanism
Purines are known to act as signaling molecules that engage G protein-coupled or ligand-gated ion channel receptors .
Metabolic Pathways
Purine, 2,6-bis(benzamido)- is likely involved in purine metabolism, which consists of de novo synthesis, catabolism, and salvage pathways .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Purine, 2,6-bis(benzamido)- involves the reaction of hypoxanthine with benzylamine in the presence of a composite catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) solvent at a temperature range of 50°C to 75°C. The composite catalyst used includes iodine (I2), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2). The mass ratio of hypoxanthine to the composite catalyst is 1:0.3-0.5, and the mass ratio of P2O5:ZnCl2:I2 is 1:0.2-0.3:0.01-0.02 . After the reaction, the pH is adjusted to neutrality to obtain the final product.
Industrial Production Methods: The industrial production of Purine, 2,6-bis(benzamido)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon during the reaction can further enhance the yield and purity .
化学反应分析
Types of Reactions: Purine, 2,6-bis(benzamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzamido groups or the purine ring itself.
Substitution: The benzamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学研究应用
Chemistry: Purine, 2,6-bis(benzamido)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Purine derivatives are known to be involved in DNA and RNA synthesis, making them crucial for genetic studies.
Medicine: It may also be explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, Purine, 2,6-bis(benzamido)- can be used in the synthesis of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable intermediate in various chemical processes.
相似化合物的比较
- Adenine (6-amino purine)
- Guanine (2-amino-6-oxy purine)
- Hypoxanthine (6-oxy purine)
- Xanthine (2,6-dioxy purine)
Comparison: Purine, 2,6-bis(benzamido)- is unique due to the presence of two benzamido groups, which significantly alter its chemical properties and reactivity compared to other purine derivatives. While adenine and guanine are primarily involved in genetic material, Purine, 2,6-bis(benzamido)- has broader applications in chemical synthesis and medicinal chemistry. Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-(2-benzamido-7H-purin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOITXPCGGWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2NC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B2811771.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)


![1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2811788.png)
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811791.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

